molecular formula C5H12N2O3S B141240 (R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide CAS No. 21752-31-8

(R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide

Cat. No.: B141240
CAS No.: 21752-31-8
M. Wt: 180.23 g/mol
InChI Key: SXTAYKAGBXMACB-DPVSGNNYSA-N
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Description

(R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide is a complex organic compound that features both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide typically involves multi-step organic reactions. One possible route could include:

    Starting Material: The synthesis begins with a suitable precursor containing the desired functional groups.

    Functional Group Transformation: Introduction of the amino and carboxylic acid groups through reactions such as amination and carboxylation.

    Sulphoximide Formation: The final step involves the formation of the sulphoximide group, which may require specific reagents and conditions such as oxidation or sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulphoximide group.

    Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol.

    Substitution: The amino group may participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Bioconjugation: The amino and carboxylic acid groups allow for conjugation with biomolecules.

Medicine

    Drug Development: Exploration as a potential therapeutic agent.

    Diagnostics: Use in the development of diagnostic assays.

Industry

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which (R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide exerts its effects would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • ®-S-(3-Amino-3-carboxypropyl)-S-methylsulphoxide
  • (S)-S-(3-Amino-3-carboxypropyl)-S-methylsulphoxide

Uniqueness

(R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide is unique due to its specific stereochemistry and functional group arrangement, which may confer distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTAYKAGBXMACB-DPVSGNNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=N)(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936181
Record name L-Methionine sulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15985-39-4, 21752-32-9, 21752-31-8
Record name L-Methionine-DL-sulfoximine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15985-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Methionine-S,R-sulfoximine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methionine sulfoximine, (S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methionine sulfoximine
Source DrugBank
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Record name L-Methionine sulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Methionine sulfoximine
Source European Chemicals Agency (ECHA)
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Record name METHIONINE SULFOXIMINE
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Record name METHIONINE SULFOXIMINE, (R)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHIONINE SULFOXIMINE, (S)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide
Reactant of Route 2
(R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide
Reactant of Route 3
(R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide
Reactant of Route 4
(R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide
Reactant of Route 5
(R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide
Reactant of Route 6
(R-(R*,S*))-S-(3-Amino-3-carboxypropyl)-S-methylsulphoximide

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